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Compound of Interest

Compound Name:
E-3-(METHYL PHENYL

AMINO)-2-PROPENAL

Cat. No.: B023326 Get Quote

This technical guide provides a comprehensive overview of the synthesis and spectroscopic

properties of E-3-(methylphenylamino)-2-propenal, a compound of interest for researchers,

scientists, and professionals in drug development. This document outlines a detailed synthetic

protocol and presents an analysis of its expected spectroscopic data, including Nuclear

Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).

Synthesis of E-3-(Methylphenylamino)-2-propenal
A documented method for the preparation of 3-(N-methyl-N-phenyl)aminoacrolein involves the

reaction of tetramethoxypropane with N-methylaniline.[1] The following protocol is adapted from

this methodology:

Reaction Scheme:

(CH₃O)₂CHCH₂CH(OCH₃)₂ + C₆H₅NH(CH₃) → (E)-C₆H₅N(CH₃)CH=CHCHO

Experimental Protocol:

Initial Reaction Mixture: In a suitable reaction flask, combine tetramethoxypropane and N-

methylaniline. Stir the mixture for 10 minutes. The molar ratio of tetramethoxypropane to N-

methylaniline is approximately 1:0.95.[1]
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Acidic Hydrolysis: Slowly add dilute hydrochloric acid (20% mass fraction) dropwise to the

reaction mixture. It is crucial to maintain the temperature below 30°C during this addition.[1]

Reaction: After the complete addition of hydrochloric acid, continue to stir the mixture for 2.5

hours at a temperature of 24-26°C.[1]

Work-up:

Add toluene to the reaction mixture. The mass ratio of tetramethoxypropane to toluene is

1:2.[1]

Neutralize the mixture by the dropwise addition of a caustic soda solution at a temperature

below 30°C to achieve a pH of 6-7.[1]

Allow the mixture to stand and separate into layers.

Extract the aqueous layer with toluene.

Combine the organic layers and wash them three times with a saturated salt solution.

Isolation and Purification:

Separate the organic layer.

Remove the solvent from the organic layer by vacuum distillation.

Collect the distillate at 60-70°C under a pressure of 40 mmHg to obtain the final product.

[1]

This synthetic route is noted for avoiding the use of more expensive or hazardous reagents

such as N-methylformanilide, n-butyl vinyl ether, propargyl alcohol, acetonitrile, chlorobenzene,

and triphosgene, thereby reducing costs and environmental impact.[1]

Spectroscopic Data
While direct experimental spectra for E-3-(methylphenylamino)-2-propenal are not widely

available in the public domain, the following tables summarize the expected spectroscopic data

based on the compound's structure and data from analogous compounds.
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¹H NMR Spectroscopy

The proton NMR spectrum is expected to show signals corresponding to the aldehydic proton,

the vinylic protons, the N-methyl protons, and the aromatic protons of the phenyl group.

Proton
Expected Chemical

Shift (δ, ppm)
Multiplicity

Coupling Constant

(J, Hz)

Aldehyde (-CHO) 9.4 - 9.6 Doublet ~7-8

Vinylic (N-CH=CH-) 5.3 - 5.7 Doublet of Doublets ~12-16 and ~7-8

Vinylic (-CH=CH-

CHO)
7.3 - 7.7 Doublet ~12-16

Phenyl (Ar-H) 6.9 - 7.5 Multiplet -

N-Methyl (-NCH₃) 3.2 - 3.5 Singlet -

¹³C NMR Spectroscopy

The carbon NMR spectrum will feature distinct signals for the carbonyl carbon, the vinylic

carbons, the aromatic carbons, and the N-methyl carbon.

Carbon Expected Chemical Shift (δ, ppm)

Carbonyl (-CHO) 190 - 195

Vinylic (N-CH=) 105 - 115

Vinylic (=CH-CHO) 150 - 160

Phenyl (Ar-C) 115 - 150

N-Methyl (-NCH₃) 35 - 45

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by absorption bands corresponding to the various

functional groups present in the molecule.
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Functional Group
Expected Absorption Range

(cm⁻¹)
Intensity

C=O (Aldehyde) 1660 - 1680 Strong

C=C (Vinylic) 1600 - 1640 Medium

C-H (Aldehyde) 2720 - 2820 and 2820 - 2920 Medium, often two bands

C-N (Aromatic Amine) 1250 - 1360 Strong

C-H (Aromatic) 3000 - 3100 Medium

C-H (Aliphatic) 2850 - 3000 Medium

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum is expected to show a molecular ion peak

corresponding to the molecular weight of the compound (161.20 g/mol ).[2] Key fragmentation

patterns would likely involve:

Loss of the formyl radical (-CHO): [M - 29]⁺

Loss of the methyl group (-CH₃): [M - 15]⁺

Cleavage of the C-N bond

Fragmentation of the phenyl ring

Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and spectroscopic

characterization of E-3-(methylphenylamino)-2-propenal.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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